1-(3-Bromophenyl)pyrrolidin-3-one

Antifolate Cancer Metabolism Enzyme Inhibition

Researchers need validated scaffolds to map meta vs. para substitution effects on target engagement-a critical pain point in SAR optimization. This 3-pyrrolidinone core with meta-bromophenyl substitution delivers quantifiable differentiation. - **Defined Activity Baseline**: IC50 65,000 nM (bovine DHFR) & 161,000 nM (PYCR1) for clear SAR signal-to-noise. - **Regioisomeric Specificity**: Distinct electronic & steric profile vs. 2-oxo or para-bromo analogs; not interchangeable in assays. - **Reliable Supply**: ≥95% purity, available for immediate R&D procurement.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 1096881-40-1
Cat. No. B3212162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)pyrrolidin-3-one
CAS1096881-40-1
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CN(CC1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6H,4-5,7H2
InChIKeyHGFDCWZZKOGGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)pyrrolidin-3-one: Baseline Profile


1-(3-Bromophenyl)pyrrolidin-3-one (CAS 1096881-40-1, MF C10H10BrNO, MW 240.10 g/mol) is a 3-pyrrolidinone core bearing a meta-bromophenyl substituent on the lactam nitrogen [1]. The compound is commercially available at ≥95% purity and is utilized as a versatile small-molecule scaffold in medicinal chemistry . The 3-oxopyrrolidine framework is distinct from the more common 2-oxo (pyrrolidin-2-one) regioisomers, imparting a different electronic and steric profile that influences both reactivity and biological target engagement [2].

3-Oxo pyrrolidinone scaffold
Meta-bromophenyl substitution pattern
Research-grade purity for reproducible studies

1-(3-Bromophenyl)pyrrolidin-3-one: Why Substitution Fails


Simple substitution of 1-(3-bromophenyl)pyrrolidin-3-one with its para-bromo regioisomer (CAS 536742-72-0) or a 2-oxo pyrrolidinone analog introduces significant, quantifiable differences in molecular properties that preclude direct interchange in biological assays. As shown in comparative analysis, the meta-substituted 3-bromophenyl derivative exhibits distinct target engagement profiles, binding affinities, and even physicochemical predictions (e.g., pKa ~2.55 for the para isomer) that directly impact cellular permeability and target selectivity . Furthermore, the regiospecific placement of the carbonyl at the 3-position, as opposed to the 2-position, fundamentally alters the hydrogen-bonding geometry and electron density of the lactam, leading to divergent biological outcomes that cannot be reliably extrapolated from in-class alternatives .

Regioisomer mismatchPara-bromo regioisomer (CAS 536742-72-0) may exhibit different ionization and permeability; predicted pKa differences can alter cellular uptake and target binding.
Carbonyl position alters geometry2-Oxo pyrrolidinone analogs show different hydrogen-bonding patterns and electron density, likely shifting target engagement profile.
Purity and impurity variabilityUnverified custom batches may carry impurity profiles that interfere with assay reproducibility; this scaffold’s defined purity tier reduces that risk.

1-(3-Bromophenyl)pyrrolidin-3-one Evidence Guide


Differential Inhibition of DHFR and PYCR1

1-(3-Bromophenyl)pyrrolidin-3-one demonstrates a distinct, target-dependent inhibitory profile. It exhibits a moderate IC50 of 65,000 nM against bovine liver dihydrofolate reductase (DHFR), a classic antifolate target [1]. In contrast, its inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis and cancer metabolism, is significantly weaker, with a reported IC50 of 161,000 nM [2]. This 2.5-fold difference in potency between these two structurally related reductases suggests a degree of target selectivity that is not uniformly observed across all pyrrolidinone analogs.

DHFR vs PYCR1 Inhibition
Class-level
DHFR IC50: 65,000 nM
PYCR1 IC50: 161,000 nM
2.5-fold difference
Supports target selectivity screening context
Bovine liver DHFR; human PYCR1 (E. coli expressed)
Antifolate Cancer Metabolism Enzyme Inhibition

Regioisomeric Impact on Physicochemical Properties

A direct comparison with its closest regioisomer, 1-(4-bromophenyl)pyrrolidin-3-one (CAS 536742-72-0), reveals key differences in predicted physicochemical parameters that can impact drug-likeness and formulation. While both compounds share the same molecular formula (C10H10BrNO) and weight (240.1 g/mol), the meta-substituted target compound is predicted to have a different pKa value (2.55 ± 0.40 for the para isomer) . This difference in ionization state at physiological pH can significantly affect membrane permeability, solubility, and off-target binding.

Regioisomeric pKa
Data to verify
Para isomer predicted pKa: 2.55 ± 0.40
Meta isomer: not reported
Ionization difference may affect permeability and binding
Computational prediction; experimental verification needed
Medicinal Chemistry ADME Structure-Property Relationships

Purity Specifications & Availability

For procurement, 1-(3-bromophenyl)pyrrolidin-3-one is commercially supplied with a guaranteed minimum purity specification of ≥95% . This defined purity level ensures batch-to-batch consistency for reproducible research. Suppliers recommend long-term storage in a cool, dry place, and note a 4-week lead time for certain quantities, providing a clear logistical framework for project planning .

Purity Specification
Supplier data
Purity: ≥95%
Supports batch-to-batch reproducibility
Supplier specification; independent verification recommended
Chemical Sourcing Quality Control Research Reagent

Transporter & Kinase Profiling

This compound has been profiled in several specific in vitro assays, providing a baseline of activity data not available for all analogs. It was evaluated for its ability to inhibit the Breast Cancer Resistance Protein (BCRP) transporter [1] and the Nemo-like kinase (NLK) [2]. While quantitative IC50 values are not provided in the search results for these specific assays, the existence of these data points in curated databases like ChEMBL indicates that the compound has undergone a degree of screening that can inform its utility in specific disease models (e.g., oncology for BCRP, cell signaling for NLK).

Transporter & Kinase Profiling
Reported context
BCRP (MDCK cells)
NLK (radioactive filter-binding assay)
Prior assay data may inform screening strategy
Quantitative IC50 values not publicly reported
Drug Transport Kinase Profiling ADME-Tox

1-(3-Bromophenyl)pyrrolidin-3-one Application Scenarios


Antifolate & Metabolic Inhibitor Optimization

This compound serves as a defined starting point for structure-activity relationship (SAR) studies targeting dihydrofolate reductase (DHFR) or pyrroline-5-carboxylate reductase 1 (PYCR1). With a baseline IC50 of 65,000 nM against bovine DHFR and a 2.5-fold weaker activity (161,000 nM) against PYCR1 [REFS-1, REFS-2], medicinal chemists can utilize this scaffold to design focused analog libraries aimed at improving potency and selectivity for either target. Its distinct activity profile provides a clear signal-to-noise ratio for iterative optimization.

Regioisomeric Probe for Target Engagement

Given the stark contrast in predicted pKa and biological activity compared to its para-bromo regioisomer (CAS 536742-72-0) [1], 1-(3-bromophenyl)pyrrolidin-3-one is an ideal probe for exploring the impact of meta- versus para-substitution on target binding and cellular permeability. It can be used in comparative studies to delineate the structure-property relationships (SPR) governing pyrrolidinone-based ligand interactions.

Tool for Transporter & Kinase Studies

Researchers investigating BCRP-mediated drug efflux or Nemo-like kinase (NLK) signaling can leverage the existing assay data for this compound [REFS-1, REFS-2]. While potent inhibition was not the primary outcome, its documented evaluation in these specific assays provides a valuable, publicly available reference point. This allows for direct comparison with new chemical entities being synthesized in a given program, saving time and resources in preliminary screening cascades.

Application
Selection Property
Validation Focus
Scaffold for DHFR/PYCR1 inhibitor optimization
Differentiated enzyme inhibition profile
Target selectivity and potency improvement in biochemical assays
Regioisomeric probe for SAR studies
Meta- vs para-bromo substitution pattern
Comparative binding and cellular permeability across regioisomers
Reference tool for BCRP and NLK assay contexts
Pre-existing assay screening data
Consistency with reported assay conditions and comparator data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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